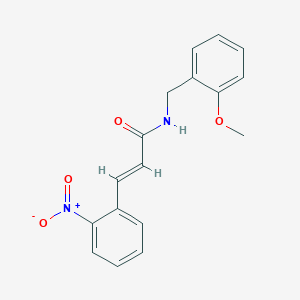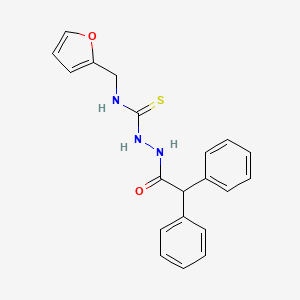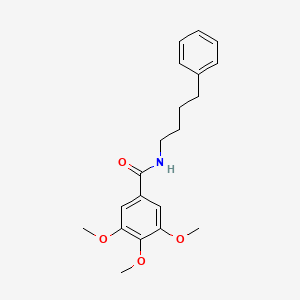![molecular formula C22H26N2O B4737058 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4737058.png)
4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Übersicht
Beschreibung
4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as Compound 29, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 29 is not fully understood, but it is believed to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and has been shown to play a role in cancer development. By inhibiting the activity of BRD4, 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 29 may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 29 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of BRD4, 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 29 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. These effects suggest that 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 29 has potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 29 has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. It is also selective towards cancer cells, making it less toxic to normal cells. However, there are also limitations to using 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 29 in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 29. One area of investigation could be to further elucidate its mechanism of action and identify potential off-target effects. Another area of research could be to explore the potential of 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 29 in combination with other cancer therapies. Finally, further studies could be conducted to investigate the potential of 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 29 in other disease areas beyond cancer.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 29 has been shown to have potential applications in cancer research. Studies have demonstrated that 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 29 inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. In addition, 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 29 has been shown to have selectivity towards cancer cells, meaning that it is less toxic to normal cells than to cancer cells. This selectivity makes 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 29 an attractive candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-15-5-10-20-19(13-15)17(14-24-20)11-12-23-21(25)16-6-8-18(9-7-16)22(2,3)4/h5-10,13-14,24H,11-12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKGMAYEECMGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-(4-chloro-2-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4736976.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline](/img/structure/B4736996.png)
![methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4736997.png)

![N-(5-methyl-3-isoxazolyl)-4-({[(4-nitrophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4737008.png)
![N-(tetrahydro-2-furanylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4737014.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4737025.png)




![2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4737070.png)
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B4737073.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4737080.png)